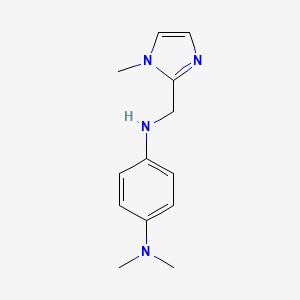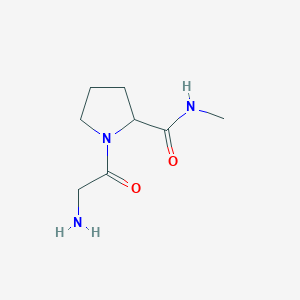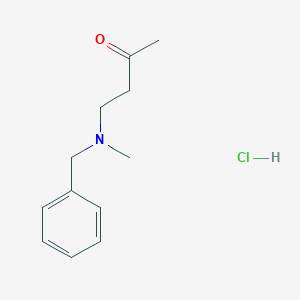
4-(Benzyl(methyl)amino)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a hydrochloride salt form of 4-(benzyl(methyl)amino)butan-2-one, which is characterized by the presence of a benzyl group, a methyl group, and a butanone structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyl(methyl)amino)butan-2-one hydrochloride typically involves the reaction of benzylamine with methylamine and butanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(methyl)amino)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(benzyl(methyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-donating groups, which stabilize the intermediate carbocations .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyl(methyl)amino)butan-2-one
- Methyl 4-{2-[benzyl(methyl)amino]ethyl}benzoate hydrochloride
Uniqueness
4-(Benzyl(methyl)amino)butan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3;1H |
InChI Key |
HCIMRFIZGONYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


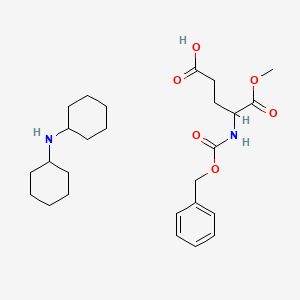
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)

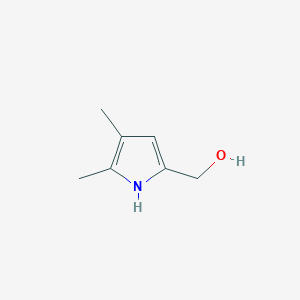
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
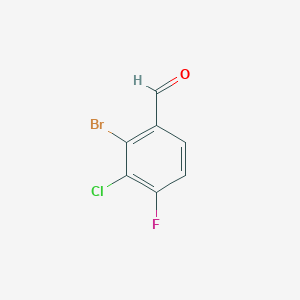

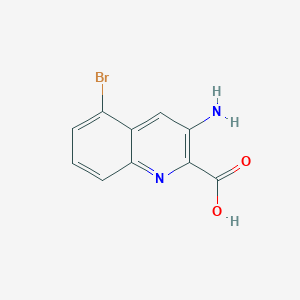
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

